A'-Neo-22,29,30-trinorgammacerane
Overview
Description
A’-Neo-22,29,30-trinorgammacerane is a naturally occurring organic compound that belongs to the family of triterpenoids. It is a complex molecule with a unique chemical structure that has attracted the attention of researchers in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A’-Neo-22,29,30-trinorgammacerane typically involves the cyclization of squalene or its derivatives under acidic conditions. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization reaction .
Industrial Production Methods: Industrial production of A’-Neo-22,29,30-trinorgammacerane may involve the extraction of the compound from natural sources such as crude oil or shale oil. The extraction process includes several steps such as distillation, solvent extraction, and chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: A’-Neo-22,29,30-trinorgammacerane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize A’-Neo-22,29,30-trinorgammacerane, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various oxidized, reduced, or halogenated derivatives of A’-Neo-22,29,30-trinorgammacerane .
Scientific Research Applications
A’-Neo-22,29,30-trinorgammacerane has a wide range of scientific research applications:
Chemistry: It is used as a biomarker in geochemical studies to understand the depositional environment and the thermal maturity of sedimentary rocks.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: A’-Neo-22,29,30-trinorgammacerane is used in the petroleum industry as an indicator of oil quality and source rock characteristics.
Mechanism of Action
The mechanism by which A’-Neo-22,29,30-trinorgammacerane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial effects could be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Gammacerane: A closely related compound with a similar structure but different functional groups.
22,29,30-Trisnorgammacerane: Another similar compound with slight variations in its molecular structure.
Uniqueness: A’-Neo-22,29,30-trinorgammacerane is unique due to its specific structural features and the presence of certain functional groups that confer distinct chemical and biological properties. Its resistance to biodegradation and its role as a biomarker in geochemical studies further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20+,21-,22-,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-TXOBOIHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51271-94-4 | |
Record name | A'-Neo-22,29,30-trinorgammacerane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051271944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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